Superior In Vitro Trypanocidal Potency of the 5-Chloro-2-thiol Benzodiazepine Core Against T. cruzi Strains
In a direct head-to-head in vitro comparison, the core 5-chloro-1H-benzimidazole-2-thiol scaffold (compound 1) demonstrated superior trypanocidal potency against two strains of Trypanosoma cruzi compared to the clinical reference drugs nifurtimox and benznidazole [1]. For the NINOA strain, compound 1 exhibited an LC50 of 0.014 mM, whereas nifurtimox and benznidazole displayed LC50 values of 0.60 mM and 0.78 mM, respectively [1]. Against the INC5 strain, compound 1 showed an LC50 of 0.32 mM, outperforming nifurtimox (LC50 = 0.31 mM) and benznidazole (LC50 = 0.69 mM) [1].
| Evidence Dimension | In vitro 50% lytic concentration (LC50) against T. cruzi bloodstream trypomastigotes |
|---|---|
| Target Compound Data | LC50 = 0.014 mM (NINOA strain); LC50 = 0.32 mM (INC5 strain) |
| Comparator Or Baseline | Nifurtimox (Nfx) LC50 = 0.60 mM (NINOA), 0.31 mM (INC5); Benznidazole (Bnz) LC50 = 0.78 mM (NINOA), 0.69 mM (INC5) |
| Quantified Difference | For NINOA: 43-fold (1 vs Nfx) and 56-fold (1 vs Bnz) more potent; For INC5: equipotent to Nfx, 2.2-fold more potent than Bnz |
| Conditions | In vitro lysis assay of bloodstream trypomastigotes, 24-hour incubation |
Why This Matters
This level of potency against a kinetoplastid parasite, particularly on a strain (NINOA) with documented low sensitivity to frontline drugs, provides a compelling rationale for selecting this chemical series for antiparasitic drug discovery programs.
- [1] Márquez-Navarro A, Nogueda-Torres B, Hernández-Campos A, et al. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Acta Trop. 2012;122(1):108-112. View Source
